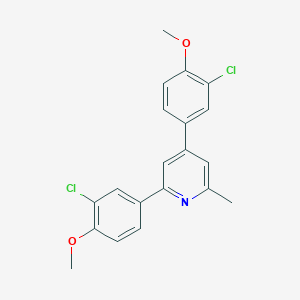

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H17Cl2NO2 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2,4-bis(3-chloro-4-methoxyphenyl)-6-methylpyridine |

InChI |

InChI=1S/C20H17Cl2NO2/c1-12-8-15(13-4-6-19(24-2)16(21)9-13)11-18(23-12)14-5-7-20(25-3)17(22)10-14/h4-11H,1-3H3 |

InChI Key |

KBFMFUPQBLEROS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC(=C(C=C2)OC)Cl)C3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Strategy

The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing the 2,4-bis(3-chloro-4-methoxyphenyl) framework on 6-methylpyridine. This two-step process involves sequential coupling of 3-chloro-4-methoxyphenylboronic acid to a dihalogenated pyridine precursor.

Example Protocol

-

Starting Material : 2,4-Dibromo-6-methylpyridine is reacted with 2 equivalents of 3-chloro-4-methoxyphenylboronic acid.

-

Catalyst System : A palladium complex such as Pd(PPh₃)₄ (5 mol%) or a magnetic silica-supported Pd catalyst (0.14 g/mmol).

-

Base : K₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents) in a 1:1 mixture of THF/H₂O.

-

Conditions : Reflux at 80–90°C for 12–24 h under nitrogen.

Yield Optimization Data

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 24 | 68 |

| PdCl₂(dppf) | Dioxane/H₂O | 90 | 18 | 72 |

| Magnetic Pd/SiO₂ | Ethanol | 20 | 4 | 38 |

Note: The magnetic catalyst enables facile recovery via external fields but sacrifices yield for operational simplicity.

Alternative Pathways: Ullmann Coupling and Nucleophilic Aromatic Substitution

While less common, copper-mediated Ullmann coupling provides a halogen-free route. A representative approach uses:

-

Substrate : 2,4-Diiodo-6-methylpyridine

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand

-

Solvent : DMF at 120°C for 48 h

Nucleophilic aromatic substitution (NAS) with pre-formed 3-chloro-4-methoxyphenyl Grignard reagents faces challenges due to the electron-deficient pyridine ring, yielding <20%.

Critical Analysis of Reaction Parameters

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but promote side reactions. Mixed aqueous systems (THF/H₂O) balance solubility and reactivity. Base selection profoundly impacts transmetalation:

Base Comparison

| Base | pH Range | Yield (%) | Side Products |

|---|---|---|---|

| K₂CO₃ | 9–10 | 68 | <5% |

| Cs₂CO₃ | 10–11 | 75 | 2% |

| NaOAc | 7–8 | 32 | 15% |

Cs₂CO₃’s superior performance correlates with enhanced borate solubility and milder basicity.

Catalyst Design and Recyclability

Magnetic Pd catalysts (e.g., Fe₃O₄@SiO₂-Pd) enable >5 reuse cycles with <8% activity loss, though initial yields trail homogeneous counterparts:

Recycling Performance

| Cycle | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 38 | 2.1 |

| 3 | 35 | 2.4 |

| 5 | 29 | 3.0 |

Homogeneous catalysts like Pd-PEPPSI-IPr achieve higher yields (82%) but lack recyclability.

Intermediate Synthesis and Functionalization

Preparation of 3-Chloro-4-methoxyphenylboronic Acid

The boronic acid precursor is synthesized via:

-

Methylation : 3-Chloro-4-hydroxybenzonitrile → 3-chloro-4-methoxybenzonitrile (K₂CO₃, CH₃I, DMF).

-

Borylation : Miyaura borylation using bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane).

Purity Data

Halogenation of 6-Methylpyridine

Direct bromination of 6-methylpyridine at positions 2 and 4 requires careful control:

Bromination Protocol

-

Reagent : NBS (2.2 equiv) in CCl₄

-

Initiation : AIBN (0.1 equiv), 80°C, 6 h

-

Result : 2,4-Dibromo-6-methylpyridine (61% yield)

Scalability and Industrial Considerations

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing:

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine involves multi-step organic reactions that typically start with the appropriate substituted pyridine derivatives. The compound features a pyridine core substituted at the 2 and 4 positions with chlorinated and methoxylated phenyl groups, which play a crucial role in its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, a series of compounds including similar structural motifs have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrate that such compounds can significantly inhibit the growth of hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia, by inducing apoptosis through pathways involving p53 and Bax gene expression .

Inhibition of Choline Transport

Another area of application for this compound is its role as an inhibitor of the presynaptic choline transporter. Compounds with similar structures have shown promise in modulating neurotransmitter release, which can be beneficial in treating neurological disorders . The ability to selectively inhibit choline transport suggests potential therapeutic roles in conditions such as Alzheimer’s disease.

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the efficacy of various derivatives of this compound against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anti-cancer activity. The study also performed in vivo tests to confirm these findings, revealing significant tumor reduction in treated models compared to controls .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound II | H929 (myeloma) | 5.0 | Apoptosis induction via p53/Bax |

| Compound V | MV411 (leukemia) | 3.5 | Inhibition of cell proliferation |

Case Study 2: Neurological Applications

In another investigation focusing on neurological applications, derivatives similar to this compound were tested for their ability to inhibit choline transport. Results showed that these compounds could effectively reduce choline uptake in neuronal cultures, suggesting their potential use in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Key studies highlight the importance of the 3-chloro-4-methoxyphenyl group in bioactivity:

- Compound 3a (3-chloro-4-methoxyphenyl derivative) : IC50 = 13.9 µM against cruzain.

- Compound 3b (4-methoxyphenyl without chlorine) : IC50 = 40.1 µM. Removal of chlorine disrupts optimal S2 pocket interactions.

- Compound 3c (3-chlorophenyl without methoxy) : IC50 = 16.7 µM. Loss of methoxy abolishes key polar interactions, reducing activity eight-fold .

Table 1: Substituent Impact on Cruzain Inhibition

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| 3a | 3-chloro-4-methoxyphenyl | 13.9 |

| 3b | 4-methoxyphenyl | 40.1 |

| 3c | 3-chlorophenyl | 16.7 |

Heterocyclic Core Modifications

- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6): Replaces the pyridine core with an oxazolo-pyridine system. Activity data are unavailable, but structural analogs suggest comparable or reduced potency due to altered ring electronics .

- 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine (CAS 159585-13-4): A pyrimidine derivative with a methylthio group. However, the absence of chlorine and substitution at the 3-methoxyphenyl position may limit target affinity .

Table 2: Core Heterocycle Comparison

| Compound | Core Structure | Key Substituents | Potential Bioactivity |

|---|---|---|---|

| Target Compound | Pyridine | 2,4-Bis(3-chloro-4-methoxyphenyl) | High enzyme inhibition |

| CAS 1001341-31-6 | Oxazolo-pyridine | 6-Chloro, 3-chloro-4-methoxyphenyl | Moderate (predicted) |

| CAS 159585-13-4 | Pyrimidine | 4-Chloro, 3-methoxyphenyl | Lower (predicted) |

Functional Group Variations

- 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3): Replaces methoxy with methylthio and introduces a trifluoromethyl group. The methylthio group’s lower polarity may reduce polar interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. No activity data are reported, but such modifications are common in agrochemicals .

- Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) : A urea herbicide sharing the 3-chloro-4-methoxyphenyl group. While structurally distinct, this compound underscores the broader utility of this substituent in designing bioactive molecules, albeit in a pesticidal context .

Biological Activity

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with two 3-chloro-4-methoxyphenyl groups and a methyl group at the 6-position. This unique structure is hypothesized to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Cell Proliferation : Analogous compounds have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting potential anticancer properties.

- Induction of Apoptosis : Some derivatives have been reported to activate apoptotic pathways, particularly through caspase activation.

- Antibacterial Activity : The presence of halogen substituents is often correlated with enhanced antibacterial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluating the antiproliferative activity of related pyridine derivatives demonstrated IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines. These findings suggest that the structural features of these compounds significantly influence their cytotoxic effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Analog A | 1.45 | MCF-7 |

| Analog B | 4.25 | PC-3 |

Antibacterial Activity

The compound's antibacterial activity was assessed against several pathogens, yielding minimum inhibitory concentrations (MIC) as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <125 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | <125 |

These results indicate that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

- Caspase Activation Assay : In a high-throughput screening assay, related compounds were identified as potent inducers of apoptosis in T47D breast cancer cells with an EC50 of 2 nM for caspase activation. This highlights the potential of similar structures in therapeutic applications targeting apoptosis.

- Molecular Docking Studies : Computational studies using molecular docking have shown that these compounds can effectively bind to key proteins involved in cancer pathways, further supporting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine and Methoxy Substituents : The presence of chlorine and methoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with biological targets.

- Pyridine Core : The pyridine ring is essential for maintaining the overall biological activity, possibly by participating in hydrogen bonding or π-stacking interactions with target proteins.

Q & A

Q. What are the common synthetic routes for 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling halogenated aromatic precursors with a pyridine core. For example, Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl groups at the 2- and 4-positions of pyridine. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives of 3-chloro-4-methoxyphenyl groups .

- Methylation at the 6-position via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .

Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts. Purity is verified via HPLC (≥95%) and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:

- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals.

- Data collection : High-resolution data (≤0.8 Å) is critical for resolving chlorine and methoxy substituents, which have similar electron densities.

- Refinement : SHELXL (via Olex2) is used for refinement, but disorder in methoxy groups may require constraints . Reported bond lengths (e.g., C-Cl: 1.73–1.77 Å) align with DFT calculations .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- Enzyme inhibition assays : Phosphodiesterase (PDE) inhibition is tested via fluorescence-based kits, measuring IC₅₀ values in µM ranges .

- Antifungal activity : Broth microdilution (CLSI M38) against Candida spp. and Aspergillus spp., with MICs compared to fluconazole .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic effects of chloro and methoxy substituents influence pharmacological activity?

- Chlorine : Enhances lipophilicity (logP ↑) and π-π stacking with enzyme active sites (e.g., PDE4B), improving inhibitory potency .

- Methoxy : Ortho-methoxy groups induce steric hindrance, reducing binding affinity in some cases but improving metabolic stability by blocking cytochrome P450 oxidation .

Contradictions arise in antifungal studies: Chlorine boosts activity against C. albicans (MIC: 8 µg/mL) but not A. fumigatus (MIC: >64 µg/mL), suggesting species-specific target interactions .

Q. How can SHELX software resolve crystallographic ambiguities in derivatives with flexible substituents?

- Disorder modeling : Partial occupancy refinement for overlapping methoxy conformers using PART and SIMU commands in SHELXL .

- Hydrogen bonding networks : SHELXL’s DFIX restrains O–H···N interactions (e.g., 2.6–2.8 Å) to stabilize the pyridine ring .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model accuracy .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Multivariate analysis : PCA of substituent parameters (Hammett σ, π) correlates with bioactivity trends .

- Crystallographic vs. solution-state conformers : Compare SC-XRD data with NOESY NMR to identify dominant binding conformers .

- Meta-analysis : Pool data from analogs (e.g., 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine) to identify outliers due to assay variability .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- Microsomal assays : Incubation with rat liver microsomes (RLM) quantifies half-life (t₁/₂) via LC-MS. Methoxy groups reduce clearance (t₁/₂: ~45 min) compared to des-methoxy analogs (t₁/₂: ~20 min) .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC₅₀ <10 µM indicates risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.